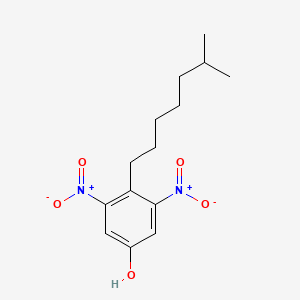
Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6,8-dichloroquinoline-2,3-dicarboxylate typically involves the reaction of aryl amines with diethyl acetylenedicarboxylate in the presence of a catalyst. One efficient method uses 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . This method is advantageous as it avoids metal contamination and uses a low-cost, eco-friendly catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using non-toxic reagents and minimizing waste, are likely to be applied to scale up the synthesis process.
化学反应分析
Types of Reactions
Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline derivatives.
科学研究应用
Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of diethyl 6,8-dichloroquinoline-2,3-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Diethyl azodicarboxylate: Known for its use in the Mitsunobu reaction and as a dehydrogenating agent.
4,7-Dichloroquinoline: Exhibits significant antimalarial and antiviral activities.
Uniqueness
Diethyl 6,8-dichloroquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
属性
分子式 |
C15H13Cl2NO4 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC 名称 |
diethyl 6,8-dichloroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)10-6-8-5-9(16)7-11(17)12(8)18-13(10)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |
InChI 键 |
SIEYIAKIHLKLSC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N=C1C(=O)OCC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13740406.png)


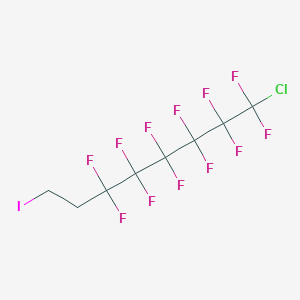
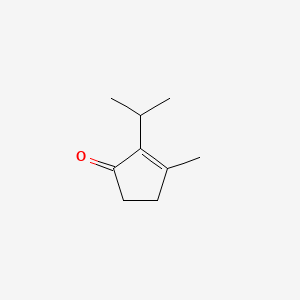

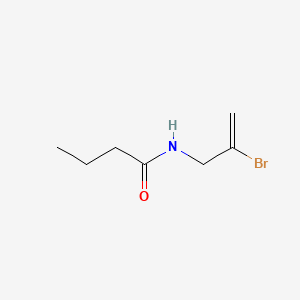

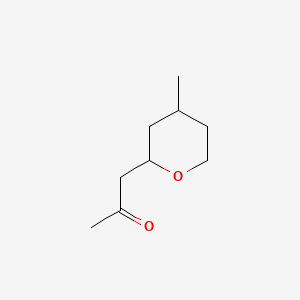



![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
